Benzofuran-6-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

1-benzofuran-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEHMKWYWLJNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611636 | |

| Record name | 1-Benzofuran-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17450-68-9 | |

| Record name | 1-Benzofuran-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzofuran-6-carbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of Benzofuran-6-carbonitrile. The information is curated to support research and development activities in medicinal chemistry and materials science, with a focus on providing practical experimental details and clearly presented data.

Chemical Structure and Properties

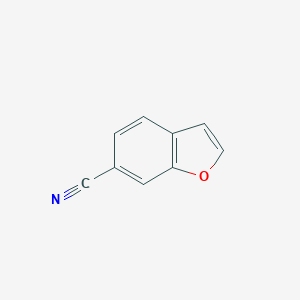

Benzofuran-6-carbonitrile is a heterocyclic aromatic compound featuring a benzofuran core functionalized with a nitrile group at the 6-position. Its chemical structure is depicted below.

Caption: Chemical structure of Benzofuran-6-carbonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of Benzofuran-6-carbonitrile is presented in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₅NO | General Chemical Knowledge |

| Molecular Weight | 143.14 g/mol | General Chemical Knowledge |

| CAS Number | 17450-68-9 | [1] |

| Appearance | Not explicitly stated, likely a solid | Inferred from synthesis protocols |

| Boiling Point | 261 °C | [1] |

| Density | 1.22 g/cm³ | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents like Chloroform and Ethyl Acetate | [2] |

Spectroscopic Data (Predicted and Typical Values)

| Spectroscopy | Expected Peaks and Features |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Furan ring protons (δ 6.5-7.5 ppm). Specific shifts and coupling constants would require experimental determination. |

| ¹³C NMR | Aromatic and furan carbons (δ 100-160 ppm), Nitrile carbon (δ ~118 ppm), Quaternary carbons. |

| IR Spectroscopy | C≡N stretch (~2220-2240 cm⁻¹), C-O-C stretch (~1000-1300 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹), Aromatic C-H stretches (>3000 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 143. Fragmentation pattern would likely involve loss of HCN (m/z = 27) and CO (m/z = 28). |

Synthesis of Benzofuran-6-carbonitrile

The synthesis of Benzofuran-6-carbonitrile can be achieved through a multi-step process starting from 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile.[2] The overall synthetic pathway is outlined below.

Caption: Synthetic workflow for Benzofuran-6-carbonitrile.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of Benzofuran-6-carbonitrile.[2]

Materials:

-

3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile

-

Ethanol (EtOH)

-

Triethylamine

-

Cuprous Iodide (CuI)

-

Chloroform (CHCl₃)

-

1.0 M aqueous Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Cyclization:

-

In a suitable reaction vessel, dissolve 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile (1.14 g, 5.3 mmol) in a 1:1 mixture of ethanol and triethylamine (20 mL).

-

To this solution, add cuprous iodide (51 mg, 0.26 mmol).

-

Heat the resulting solution to 75 °C in an oil bath and maintain for 6.5 hours.

-

After cooling to room temperature, evaporate the solvent to yield a crude brown syrup. This intermediate is a mixture of the silylated and desilylated benzofuran.

-

-

Desilylation and Work-up:

-

Dissolve the crude syrup in chloroform (70 mL).

-

Add 1.0 M aqueous sodium hydroxide (50 mL) to the chloroform solution.

-

Stir the biphasic mixture vigorously for 18 hours.

-

Carefully adjust the pH of the aqueous phase by the dropwise addition of concentrated hydrochloric acid.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzofuran-6-carbonitrile.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure Benzofuran-6-carbonitrile.

-

Applications and Significance

Benzofuran-6-carbonitrile serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. The benzofuran scaffold is a common motif in many biologically active natural products and synthetic drugs.[2] The presence of the nitrile group at the 6-position provides a versatile handle for further chemical transformations, allowing for the introduction of various functional groups to modulate the biological activity and physicochemical properties of the resulting molecules. Its utility as a scaffold for creating compound libraries makes it a compound of interest for drug discovery programs.[2]

References

An In-depth Technical Guide to Benzofuran-6-carbonitrile: Chemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-6-carbonitrile is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid benzofuran core, substituted with a nitrile group, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Benzofuran-6-carbonitrile, with a focus on its relevance to researchers and professionals in drug development.

Chemical Properties and Identification

Benzofuran-6-carbonitrile, also known as 6-cyanobenzo[b]furan, is a crystalline solid with a faint odor.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17450-68-9 | [2] |

| Molecular Formula | C₉H₅NO | [2] |

| Molecular Weight | 143.14 g/mol | [2] |

| Boiling Point | 261 °C | [2] |

| Flash Point | 112 °C | [2] |

| Density | 1.22 g/cm³ | [2] |

| Appearance | Crystalline solid | [1] |

| Storage Temperature | 2-8°C | [2] |

Solubility:

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of Benzofuran-6-carbonitrile. Below is a summary of available and expected spectral data.

| Spectroscopy | Data |

| ¹H NMR | (CDCl₃) δ 7.83–7.81 (m, 2H), 7.69 (d, 1H), 7.50 (dd, 1H), 6.87–6.86 (m, 1H) |

| ¹³C NMR (Predicted) | The nitrile carbon (C≡N) is expected to appear in the range of 110-120 ppm.[3] Aromatic and benzofuran carbons will resonate in the region of 110-160 ppm. Due to overlapping resonances, a definitive assignment without experimental data is challenging.[4] |

| Infrared (IR) Spectroscopy (Predicted) | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the region of 2220-2240 cm⁻¹ for an aromatic nitrile.[5] Aromatic C-H stretching vibrations are anticipated around 3030-3100 cm⁻¹, and C=C stretching vibrations of the aromatic and furan rings are expected in the 1450-1600 cm⁻¹ region.[6] |

| Mass Spectrometry (MS) (Predicted) | The molecular ion peak (M⁺) is expected at m/z = 143, corresponding to the molecular weight of the compound.[7] Fragmentation patterns would likely involve the loss of HCN (m/z = 27) and other characteristic fragments of the benzofuran ring system. |

Experimental Protocols

Synthesis of Benzofuran-6-carbonitrile

A reported synthesis of Benzofuran-6-carbonitrile involves a multi-step process starting from 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile.[4]

Materials:

-

3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile

-

Ethanol (EtOH)

-

Triethylamine (Et₃N)

-

Cuprous iodide (CuI)

-

Chloroform (CHCl₃)

-

1.0 M aqueous Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

To a solution of 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile in a 1:1 mixture of ethanol and triethylamine, add cuprous iodide.

-

Heat the resulting solution at 75 °C for 6.5 hours.

-

Cool the reaction mixture to room temperature and evaporate the solvent to yield a crude product.

-

Dissolve the crude material in chloroform and add 1.0 M aqueous sodium hydroxide.

-

Stir the biphasic mixture vigorously for 18 hours to achieve desilylation.

-

Adjust the pH of the aqueous phase by the dropwise addition of concentrated hydrochloric acid.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography to obtain Benzofuran-6-carbonitrile.

Determination of Solubility

A general procedure to determine the solubility of an organic compound in various solvents is as follows:

Materials:

-

Benzofuran-6-carbonitrile

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Small test tubes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Weigh a precise amount of Benzofuran-6-carbonitrile (e.g., 10 mg) into a small test tube.

-

Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Allow the mixture to stand and observe if the solid has completely dissolved.

-

If the solid dissolves completely, the compound is considered soluble under these conditions. If some solid remains, it is considered sparingly soluble or insoluble.

-

To determine a more quantitative solubility, a saturated solution can be prepared, and the concentration of the dissolved compound can be measured using techniques like UV-Vis spectroscopy or HPLC.

Biological Relevance and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties. While the specific biological activities of Benzofuran-6-carbonitrile are not extensively detailed in the available literature, its structural motif is present in molecules that modulate key signaling pathways involved in disease pathogenesis.

Potential Involvement in Signaling Pathways

Benzofuran-containing compounds have been shown to interact with the following signaling pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a crucial regulator of immune and inflammatory responses.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis.

-

mTOR (mammalian Target of Rapamycin) Pathway: This pathway is a central regulator of cell growth, proliferation, and metabolism.

Below are simplified diagrams representing the logical flow of these pathways.

Conclusion

Benzofuran-6-carbonitrile is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents and functional materials. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and insights into its potential biological relevance through the modulation of key cellular signaling pathways. Further research into the specific biological activities of Benzofuran-6-carbonitrile and its derivatives is warranted to fully explore its therapeutic potential. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers in their ongoing investigations.

References

- 1. Cas 17450-68-9,BENZOFURAN-6-CARBONITRILE | lookchem [lookchem.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzofuran [webbook.nist.gov]

- 7. youtube.com [youtube.com]

6-Cyanobenzo[b]furan physical and spectral data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral properties of 6-Cyanobenzo[b]furan, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details available experimental data and offers insights into its synthesis and potential biological relevance.

Core Physical and Chemical Properties

6-Cyanobenzo[b]furan, also known as benzo[b]furan-6-carbonitrile, is a derivative of benzofuran, a bicyclic structure composed of a fused benzene and furan ring. The addition of a nitrile group at the 6-position significantly influences its chemical properties and potential applications.

Table 1: Physical and Chemical Data for 6-Cyanobenzo[b]furan

| Property | Value | Source |

| Molecular Formula | C₉H₅NO | [1] |

| Molecular Weight | 143.14 g/mol | [1] |

| Appearance | Clear, colorless oil | [1] |

| CAS Number | 17450-68-9 | N/A |

| Boiling Point | 261 °C | N/A |

| Density | 1.22 g/cm³ | N/A |

| Flash Point | 112 °C | N/A |

| Melting Point | Below room temperature (inferred) | [1][2][3] |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | Inferred from related compounds |

Spectral Data and Analysis

The following tables summarize the key spectral data for 6-Cyanobenzo[b]furan, crucial for its identification and characterization.

Table 2: ¹H-NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.83–7.81 | m | 2H (Aromatic) |

| 7.69 | d | 1H (Aromatic) |

| 7.50 | dd | 1H (Aromatic) |

| 6.87–6.86 | m | 1H (Aromatic) |

Solvent: CDCl₃[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 144.0444 | 144.0443 |

Table 4: Predicted ¹³C-NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | |---|---|---| | ~160-150 | C-O (furan ring) | | ~145 | C-O (furan ring) | | ~130-120 | Aromatic C-H | | ~120-110 | Quaternary C (fused rings) | | ~118 | C≡N | | ~110-100 | Aromatic C-H |

Note: These are predicted values based on typical chemical shifts for benzofuran and benzonitrile derivatives.

Table 5: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | |---|---|---| | ~3100-3000 | Aromatic C-H stretch | | ~2230-2210 | C≡N stretch | | ~1600 & ~1480 | Aromatic C=C stretch | | ~1250-1000 | C-O-C stretch (furan ring) |

Note: These are predicted values based on characteristic IR absorptions for the respective functional groups.[4][5]

Mass Spectrometry Fragmentation

The mass spectrum of 6-Cyanobenzo[b]furan is expected to show a prominent molecular ion peak. Based on studies of benzonitrile, a primary fragmentation pathway involves the loss of a neutral hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule.[6][7][8][9]

Experimental Protocols

Synthesis of 6-Cyanobenzo[b]furan

A reported synthesis of 6-Cyanobenzo[b]furan involves a multi-step process starting from 3-hydroxybenzonitrile.[1][10] The key steps are outlined below.

Workflow for the Synthesis of 6-Cyanobenzo[b]furan

Caption: Synthetic workflow for 6-Cyanobenzo[b]furan.

Detailed Methodology:

-

Iodination of 3-Hydroxybenzonitrile: 3-Hydroxybenzonitrile is subjected to per-iodination followed by a selective de-iodination to yield 3-hydroxy-4-iodobenzonitrile.[1]

-

Sonogashira Coupling: The resulting 3-hydroxy-4-iodobenzonitrile undergoes a Sonogashira coupling reaction with (trimethylsilyl)acetylene to introduce the alkyne functionality.[1]

-

Copper-Catalyzed Heteroannulation: The intermediate, 3-hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile, is then treated with a copper catalyst, such as cuprous iodide, in the presence of a base like triethylamine. This promotes an intramolecular cyclization to form the benzofuran ring system.[1]

-

Desilylation and Purification: The silylated benzofuran intermediate is desilylated using an aqueous base. The final product, 6-Cyanobenzo[b]furan, is purified by flash chromatography on silica gel.[1]

Biological Relevance and Potential Applications

Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[11] The incorporation of a cyano group can further modulate these activities and provide a handle for further chemical modifications.

Specifically, some cyanobenzofuran derivatives have been investigated for their antiproliferative effects and have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Conceptual Pathway of Benzofuran Derivatives in Drug Discovery

Caption: Potential role of 6-Cyanobenzo[b]furan in drug discovery.

References

- 1. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzofuran - Wikipedia [en.wikipedia.org]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. whitman.edu [whitman.edu]

The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties make it a versatile pharmacophore capable of interacting with a wide range of biological targets. This has led to the development of numerous benzofuran derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating effects.[1][2][3][4][5][6][7][8][9] This technical guide provides a comprehensive overview of the biological activities of the benzofuran scaffold, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

Anticancer Activity of Benzofuran Derivatives

Benzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2][4][6][10][11][12] The anticancer efficacy is often attributed to the specific substitution patterns on the benzofuran ring system.[2]

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of various benzofuran derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the IC50 values of representative benzofuran derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Benzofuran-Based Chalcone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 4d | HCC1806 (Breast) | 17.13 |

| 4g | HCC1806 (Breast) | 5.93 |

| 4g | HeLa (Cervical) | 5.61 |

Data sourced from a study on benzofuran-based chalcone derivatives as potential VEGFR-2 inhibitors.[12]

Table 2: Anticancer Activity of Benzofuran-N-Aryl Piperazine Hybrids

| Compound | Cancer Cell Line | IC50 (µM) |

| 11 | A549 (Lung) | 8.57 |

| 12 | SGC7901 (Gastric) | 16.27 |

| 16 | A549 (Lung) | 0.12 |

| 16 | SGC7901 (Gastric) | 2.75 |

Data sourced from a study on novel benzofuran derivatives bearing an N-aryl piperazine moiety.[13][14]

Table 3: Anticancer Activity of Halogenated Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 1c | K562 (Leukemia) | >10 |

| 1e | K562 (Leukemia) | 2.5 |

| 2d | HeLa (Cervical) | 3.2 |

| 3a | MOLT-4 (Leukemia) | 1.8 |

| 3d | HUVEC (Normal) | 5.5 |

Data is indicative of the selective toxicity of certain derivatives towards cancer cell lines.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[2][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Benzofuran derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzofuran derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

-

Antimicrobial Activity of Benzofuran Derivatives

The benzofuran scaffold is a prominent feature in compounds exhibiting a wide range of antimicrobial activities, including antibacterial and antifungal properties.[1][3][5][15][16] Modifications to the benzofuran core have led to the development of potent agents against various pathogenic microorganisms.

Quantitative Assessment of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 4: Antibacterial Activity of Benzofuran Amide Derivatives

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 6a | 12.5 | 12.5 | 25 | 25 |

| 6b | 6.25 | 6.25 | 12.5 | 12.5 |

| 6f | 6.25 | 12.5 | 12.5 | 25 |

Data from a study on novel benzofuran derivatives with antimicrobial and anti-inflammatory activities.[1][17]

Table 5: Antibacterial Activity of Benzofuran Ketoxime Derivatives

| Compound | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 38 | 0.039 | 0.625-2.5 |

Data from a study on benzofuran ketoxime derivatives.[3]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[8][18]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth is the MIC.

Materials:

-

96-well microtiter plates (U- or V-bottom)

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Benzofuran derivatives

-

Sterile saline or PBS

-

Spectrophotometer or McFarland standards

-

Multichannel pipette

Procedure:

-

Inoculum Preparation:

-

From a pure overnight culture, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the benzofuran derivative.

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. Typically, 50 µL of broth is added to all wells, and then 50 µL of the compound stock is added to the first well and serially diluted down the plate.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Anti-inflammatory Activity of Benzofuran Derivatives

Benzofuran derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[1][17][19][20][21] Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory activity of benzofuran derivatives is often evaluated in vivo using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key quantitative parameter.

Table 6: Anti-inflammatory Activity of Benzofuran Amide Derivatives

| Compound | Edema Inhibition (%) at 2h |

| 6a | 61.55 |

| 6b | 71.10 |

Data from a study on benzofuran amide derivatives in a carrageenan-induced paw edema rat model.[1][17]

Table 7: In Vitro Anti-inflammatory Activity of Aza-benzofuran Compounds

| Compound | NO Inhibition IC50 (µM) |

| 1 | 17.3 |

| 4 | 16.5 |

Data from a study on aza-benzofuran compounds inhibiting nitric oxide release in LPS-stimulated RAW 264.7 macrophages.[19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening acute anti-inflammatory activity.[9][14][22][23]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Benzofuran derivatives

-

Vehicle (e.g., saline, DMSO, or Tween 80 solution)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups (e.g., control, standard, and test groups with different doses of the benzofuran derivative).

-

-

Compound Administration:

-

Administer the benzofuran derivative or the standard drug (e.g., orally or intraperitoneally) to the respective groups one hour before the carrageenan injection. The control group receives the vehicle.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

Signaling Pathways in Inflammation

The anti-inflammatory effects of many benzofuran derivatives are linked to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[20][21] These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

Central Nervous System (CNS) Activity of Benzofuran Derivatives

Benzofuran-containing compounds have also shown promise in the treatment of CNS disorders, exhibiting neuroprotective, antidepressant, and anticonvulsant activities.[2][9][23][24] Their ability to interact with various receptors and enzymes in the brain underscores their potential as CNS-active agents.

Neuroprotective Effects

Several benzofuran derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[24] Some compounds have been shown to inhibit the formation of amyloid-beta (Aβ) fibrils, a key pathological hallmark of Alzheimer's.[24]

Experimental Protocol: In Vitro Aβ Fibril Aggregation Assay

This assay is used to screen compounds for their ability to inhibit the aggregation of Aβ peptides.

Principle: The aggregation of Aβ peptides into fibrils can be monitored using Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, resulting in a significant increase in fluorescence.

Materials:

-

Aβ peptide (e.g., Aβ42)

-

Thioflavin T (ThT)

-

Assay buffer (e.g., phosphate buffer)

-

Benzofuran derivatives

-

96-well black plates with a clear bottom

-

Fluorometric microplate reader

Procedure:

-

Aβ Preparation:

-

Dissolve the Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilize to obtain a monomeric starting material.

-

Resuspend the Aβ in the assay buffer to the desired concentration.

-

-

Assay Setup:

-

In a 96-well plate, mix the Aβ solution with different concentrations of the benzofuran derivatives.

-

Include a control well with Aβ and the vehicle, and a blank well with buffer only.

-

-

Incubation:

-

Incubate the plate at 37°C with gentle agitation to promote fibril formation.

-

-

ThT Fluorescence Measurement:

-

At various time points, add ThT to the wells.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 480 nm, respectively.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each concentration of the benzofuran derivative.

-

The inhibition of Aβ aggregation can be quantified by comparing the fluorescence of the treated samples to the control.

-

General Workflow for Synthesis and Biological Evaluation

The discovery and development of novel benzofuran-based therapeutic agents follow a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.

References

- 1. researchhub.com [researchhub.com]

- 2. benchchem.com [benchchem.com]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. inotiv.com [inotiv.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 23. phytopharmajournal.com [phytopharmajournal.com]

- 24. cusabio.com [cusabio.com]

The Benzo[b]furan Core: A Versatile Scaffold in Natural Products for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzo[b]furan motif, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a privileged scaffold in a vast array of natural products.[1] These naturally occurring molecules exhibit a remarkable diversity of biological activities, making them a fertile ground for the discovery and development of new therapeutic agents.[2][3] This technical guide provides a comprehensive overview of natural products containing the benzo[b]furan core, with a focus on their isolation, biological activity, and mechanisms of action. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.

Natural Sources and Bioactivities of Benzo[b]furan-Containing Compounds

Benzo[b]furan derivatives are biosynthesized by a wide range of organisms, including plants, fungi, and marine invertebrates.[4] They are particularly abundant in plant families such as Asteraceae, Fabaceae, and Moraceae.[5] The biological activities of these natural products are diverse and potent, encompassing anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties, among others.[2][3] This wide range of activities has spurred significant interest in their potential as lead compounds for drug discovery programs.[6]

Featured Natural Products: Ailanthoidol and Moracin D

This guide will focus on two exemplary benzo[b]furan-containing natural products: Ailanthoidol and Moracin D. These compounds have been the subject of significant research due to their potent and specific biological activities.

Ailanthoidol , isolated from Zanthoxylum ailanthoides, has demonstrated significant anticancer properties, particularly in the context of hepatoblastoma.[3] Its mechanism of action involves the suppression of the Transforming Growth Factor-beta 1 (TGF-β1) induced signaling pathway.[3]

Moracin D , a constituent of Morus alba (white mulberry), exhibits promising pro-apoptotic activity in various cancer cell lines, including prostate and pancreatic cancer.[7][8] Its anticancer effects are mediated through multiple signaling pathways, including the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the inhibition of the X-linked Inhibitor of Apoptosis Protein (XIAP)/Poly(ADP-ribose) polymerase 1 (PARP1) axis.[7][8]

Quantitative Biological Data

The following tables summarize the reported in vitro activities of selected benzo[b]furan derivatives, providing a comparative overview of their potency.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Moracin D | DU145 (Prostate Cancer) | Apoptosis Induction | Not specified as IC50 | [7] |

| Moracin D | PC3 (Prostate Cancer) | Cytotoxicity | Not specified as IC50 | [7] |

| Moracin M | Tyrosinase Inhibition | Enzyme Inhibition | 8.00 ± 0.22 | [9] |

| Ailanthoidol Analog (XH-14) | Bovine Adenosine A1 Receptor | Radioligand Binding | 0.017 | [10] |

Signaling Pathways and Mechanisms of Action

The biological effects of Ailanthoidol and Moracin D are attributed to their modulation of specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Ailanthoidol inhibits TGF-β1-induced cell migration and invasion by blocking the phosphorylation of p38 MAPK and Smad2/3.

Caption: Moracin D induces apoptosis through distinct mechanisms in prostate and pancreatic cancer cells.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of benzo[b]furan-containing natural products.

Isolation and Characterization of Moracin D from Morus alba

This protocol is a composite based on methods described for the isolation of moracin derivatives from Morus alba.[3][11]

1. Extraction:

-

Air-dried and powdered twigs of Morus alba (10 kg) are extracted three times with 70% ethanol (20 L) at room temperature.

-

The combined extracts are concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, typically showing the highest activity in preliminary bioassays, is selected for further purification.

3. Column Chromatography:

-

The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

4. Further Purification:

-

Bioactive fractions are further purified by repeated column chromatography on Sephadex LH-20 (eluting with methanol) and preparative high-performance liquid chromatography (HPLC) on an ODS column to yield pure Moracin D.

5. Structure Elucidation:

-

The structure of the isolated compound is determined by a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and the overall structure. The following are representative ¹³C NMR data for a moracin derivative: C-2 (155.8), C-3 (102.5), C-3a (118.9), C-4 (116.0), C-5 (129.1), C-6 (116.0), C-7 (158.4), C-7a (155.8), C-2' (131.5), C-3' (107.4), C-4' (160.7), C-5' (103.6), C-6' (160.7).[3]

-

Total Synthesis of Ailanthoidol

The following is a summarized procedure based on the total synthesis of Ailanthoidol.[12]

Caption: Key steps in the total synthesis of Ailanthoidol.

A key step in the synthesis involves a Stille coupling reaction of a benzofuranyl bromide intermediate with a stannanyl compound.[12] Full spectroscopic characterization (¹H and ¹³C NMR) of the synthetic product is performed to confirm its identity with the natural product.[1]

In Vitro Anticancer Activity: MTT Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.[13][14][15][16]

1. Cell Seeding:

-

Cancer cells (e.g., PC3 or DU145 prostate cancer cells) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

2. Compound Treatment:

-

A stock solution of the test compound (e.g., Moracin D) is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the compound are prepared in culture medium.

-

The medium from the cell plate is removed, and 100 µL of the compound dilutions are added to the respective wells. A vehicle control (medium with DMSO) is also included.

-

The plate is incubated for 48-72 hours.

3. MTT Addition and Incubation:

-

10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

4. Formazan Solubilization:

-

100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well.

-

The plate is incubated overnight at 37°C to dissolve the formazan crystals.

5. Absorbance Measurement:

-

The absorbance of each well is measured at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value is determined.

Western Blot Analysis of Phosphorylated Proteins

This protocol is used to detect the phosphorylation status of key signaling proteins like p38 MAPK and Smad2/3.[10][15]

1. Cell Lysis:

-

Cells, after treatment with the test compound, are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The lysate is centrifuged, and the supernatant containing the protein is collected.

2. Protein Quantification:

-

The protein concentration of the lysate is determined using a BCA or Bradford assay.

3. SDS-PAGE and Transfer:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p38 MAPK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane can be stripped and re-probed with an antibody for the total protein to normalize for loading differences.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to investigate the interaction between proteins, such as XIAP and PARP1.[4][7][8]

1. Cell Lysis:

-

Cells are lysed in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

2. Pre-clearing:

-

The cell lysate is pre-cleared by incubating with protein A/G agarose beads to reduce non-specific binding.

3. Immunoprecipitation:

-

The pre-cleared lysate is incubated with a primary antibody against the "bait" protein (e.g., anti-XIAP) overnight at 4°C.

-

Protein A/G agarose beads are added to capture the antibody-protein complexes.

4. Washing:

-

The beads are washed several times with Co-IP lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis:

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are then analyzed by Western blotting using an antibody against the "prey" protein (e.g., anti-PARP1).

Conclusion

Natural products featuring the benzo[b]furan core represent a rich and diverse source of biologically active molecules with significant therapeutic potential. The examples of Ailanthoidol and Moracin D highlight the power of these compounds to modulate key signaling pathways involved in diseases such as cancer. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate these and other benzo[b]furan natural products, ultimately contributing to the development of novel and effective drugs. The continued exploration of this fascinating class of compounds promises to yield new insights into disease mechanisms and provide a pipeline of promising new therapeutic leads.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of isolated compounds from Morus spp. and their biological activity as anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 8. mdpi.com [mdpi.com]

- 9. bio-rad.com [bio-rad.com]

- 10. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total synthesis of ailanthoidol and precursor XH14 by Stille coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. benchchem.com [benchchem.com]

- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

The Benzofuran Nucleus: A Cornerstone in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, has emerged as a "privileged" structure in the realm of organic synthesis and medicinal chemistry.[1][2][3] Its prevalence in a vast array of natural products and clinically approved drugs underscores its significance as a versatile building block for the development of novel therapeutic agents and functional materials.[3][4][5] This technical guide provides a comprehensive overview of the role of benzofuran in organic synthesis, detailing key synthetic methodologies, quantitative data on its applications, and its interaction with crucial biological signaling pathways.

I. Synthetic Strategies for the Benzofuran Core

The construction of the benzofuran ring system is a well-explored area of organic synthesis, with a multitude of methods developed to afford substituted derivatives with high efficiency and regioselectivity. These strategies can be broadly categorized into transition-metal-catalyzed reactions, acid- or base-mediated cyclizations, and metal-free approaches.

Transition-Metal-Catalyzed Syntheses

Transition metals, particularly palladium and copper, have been extensively employed in the synthesis of benzofurans.[1][2] These methods often involve the formation of key C-C and C-O bonds through cross-coupling and cyclization reactions.

Palladium-Catalyzed Reactions: Palladium catalysis offers a powerful toolkit for benzofuran synthesis, with reactions such as Sonogashira coupling, Suzuki coupling, and intramolecular Heck reactions being prominent examples.[5][6][7]

Copper-Catalyzed Reactions: Copper-catalyzed methods provide a cost-effective and efficient alternative for constructing the benzofuran scaffold, often proceeding through domino or one-pot procedures.[8][9][10]

Table 1: Comparison of Key Transition-Metal-Catalyzed Benzofuran Syntheses

| Reaction Name | Catalyst System | Starting Materials | General Yields | Key Features |

| Sonogashira Coupling/Cyclization | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst | 2-Halophenols and terminal alkynes | Good to excellent | Mild reaction conditions, high functional group tolerance.[7][11][12] |

| Suzuki Coupling | Pd catalyst (e.g., Pd(OAc)₂) | Iodobenzofuran intermediate and boronic acids | Good to excellent | Allows for the introduction of diverse aryl or vinyl substituents at specific positions.[6] |

| Intramolecular Heck Reaction | Pd(OAc)₂ | (Z)-2-bromovinyl phenyl ethers | Good | Efficient for the synthesis of 2-substituted benzofurans. |

| Copper-Catalyzed Aerobic Oxidative Cyclization | Cu catalyst (e.g., CuI) | Phenols and alkynes | Good to excellent | Utilizes molecular oxygen as the oxidant in a one-pot procedure.[8] |

II. Experimental Protocols for Key Benzofuran Syntheses

Protocol 1: One-Pot Palladium-Catalyzed Synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran via Iodocyclization and Suzuki Coupling

This protocol outlines a one-pot, two-step synthesis involving an initial iodocyclization of a 2-alkynylanisole followed by a palladium-catalyzed Suzuki coupling reaction.[6]

Materials:

-

2-(Phenylethynyl)-4-methylanisole

-

Iodine (I₂)

-

Toluene (anhydrous)

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2-(phenylethynyl)-4-methylanisole (1.0 mmol).

-

Add anhydrous toluene (5 mL) and stir until the starting material is fully dissolved.

-

Add iodine (1.0 mmol, 254 mg) to the solution.

-

Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

To the reaction mixture containing the in-situ generated 3-iodo-2-phenyl-6-methyl-1-benzofuran, add phenylboronic acid (1.5 mmol, 183 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), triphenylphosphine (0.2 mmol, 52.4 mg), and potassium carbonate (3.0 mmol, 414 mg).

-

Add water (2 mL).

-

Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., gradient of ethyl acetate in hexanes) to yield pure 6-Methyl-2,3-diphenyl-1-benzofuran.

Protocol 2: Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes

This protocol describes a regioselective one-pot synthesis of polysubstituted benzofurans from phenols and alkynes using a copper catalyst and molecular oxygen.[8]

Materials:

-

Phenol derivative

-

Alkyne derivative

-

Copper(I) iodide (CuI)

-

Solvent (e.g., DMF or DMSO)

-

Oxygen (balloon)

Procedure:

-

To a reaction vessel, add the phenol derivative (1.0 mmol), alkyne derivative (1.2 mmol), and copper(I) iodide (0.1 mmol, 19 mg).

-

Add the solvent (e.g., DMF, 3 mL).

-

Evacuate and backfill the vessel with oxygen from a balloon.

-

Stir the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours), monitoring by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired benzofuran derivative.

III. Benzofuran in Medicinal Chemistry: A Privileged Scaffold

The benzofuran nucleus is a prominent feature in numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][13]

Anticancer Activity

Benzofuran derivatives have shown significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[4][14][15]

Table 2: Anticancer Activity of Representative Benzofuran Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism of Action | Reference |

| Compound 17i | MCF-7 (Breast) | 2.90 ± 0.32 | LSD1 inhibitor | [16] |

| MGC-803 (Gastric) | 5.85 ± 0.35 | [16] | ||

| H460 (Lung) | 2.06 ± 0.27 | [16] | ||

| Compound 20 | - | 0.086 ± 0.01 (AChE) | Acetylcholinesterase and β-secretase inhibitor | [17] |

| - | 0.043 ± 0.01 (BACE1) | [17] | ||

| Compound 5d | RAW-264.7 | 52.23 ± 0.97 (NO inhibition) | Inhibition of NF-κB and MAPK pathways | [2][18] |

| Bromo derivative 14c | HCT116 (Colon) | 3.27 | GSK-3β inhibition and NF-κB suppression | [19] |

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and benzofuran derivatives have shown promise in this area.[5][13]

Table 3: Antimicrobial Activity of Representative Benzofuran Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 1 | Salmonella typhimurium | 12.5 | [3] |

| Escherichia coli | 25 | [3] | |

| Staphylococcus aureus | 12.5 | [3] | |

| Compound 2 | Staphylococcus aureus | 25 | [3] |

| Compounds 5 & 6 | Penicillium italicum | 12.5 | [3] |

| Colletotrichum musae | 12.5-25 | [3] | |

| Compound 38 | Staphylococcus aureus | 0.039 | [20] |

| Candida albicans | 0.625-2.5 | [20] | |

| Compounds 6a, 6b, 6f | Gram-positive and Gram-negative bacteria | 6.25 | [13] |

| Compound 8e | Escherichia coli | 32 | [21] |

| Bacillus subtilis | 125 | [21] | |

| Staphylococcus aureus | 32 | [21] | |

| Salmonella enteritidis | 32 | [21] |

IV. Modulation of Signaling Pathways by Benzofuran Derivatives

The therapeutic effects of benzofuran derivatives are often attributed to their ability to modulate key cellular signaling pathways implicated in various diseases.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14][15] Several benzofuran derivatives have been identified as inhibitors of the mTOR pathway.[14][15][22][23]

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical mediators of inflammation.[2][18] Benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting these pathways.[2][18][24]

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

V. Experimental Workflow for Synthesis and Biological Evaluation

The development of novel benzofuran-based therapeutic agents typically follows a structured workflow encompassing synthesis, purification, characterization, and biological evaluation.

Caption: General experimental workflow for the development of benzofuran-based compounds.

VI. Conclusion

The benzofuran scaffold continues to be a fertile ground for innovation in organic synthesis and drug discovery. Its inherent structural features and amenability to a wide range of chemical modifications have solidified its status as a privileged motif. The diverse synthetic methodologies available, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly propel the development of next-generation therapeutics and advanced materials based on this remarkable heterocyclic core. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to harness the full potential of benzofuran chemistry.

References

- 1. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 8. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Benzofuran synthesis [organic-chemistry.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. jopcr.com [jopcr.com]

- 14. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Benzofuran Scaffold: A Privileged Heterocycle in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran motif, a heterocyclic compound formed by the fusion of a benzene and a furan ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of biological activities.[1][2] Naturally occurring in various plants and also accessible through a multitude of synthetic routes, benzofuran derivatives have garnered significant attention from both academic and industrial researchers.[2][3] This has resulted in the development of numerous compounds with potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, with several benzofuran-containing drugs already on the market.[4][5] This technical guide provides a comprehensive overview of the role of benzofuran heterocycles in drug discovery, with a focus on their synthesis, biological evaluation, and mechanisms of action, particularly in the context of oncology.

Diverse Biological Activities and Therapeutic Potential

Benzofuran derivatives have demonstrated a remarkable range of pharmacological effects, making them attractive candidates for the development of novel therapeutics for a variety of diseases.

Anticancer Activity: A primary focus of benzofuran research has been in oncology, where derivatives have shown potent cytotoxic effects against a wide array of cancer cell lines.[5][6] These compounds exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, cyclin-dependent kinases (CDKs), and lysine-specific demethylase 1 (LSD1).[5][7]

Antimicrobial Activity: The benzofuran scaffold is also a promising starting point for the development of new antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi, offering potential solutions to the growing problem of antimicrobial resistance.

Other Therapeutic Areas: Beyond cancer and infectious diseases, benzofuran derivatives have been investigated for their potential in treating neurodegenerative disorders, inflammation, and cardiovascular diseases. For instance, the well-known antiarrhythmic drug amiodarone features a benzofuran core.

Quantitative Bioactivity Data

The potency of benzofuran derivatives varies significantly depending on their substitution patterns. The following tables summarize key quantitative data for representative compounds across different therapeutic targets.

Table 1: In Vitro Anticancer Activity of Benzofuran Derivatives (IC50)

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Tubulin Inhibitor | 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various Cancer Cell Lines | Nanomolar range | [8] |

| Tubulin Inhibitor | Compound 6g (3-amidobenzofuran) | MDA-MB-231 | 3.01 | [9] |

| Tubulin Inhibitor | Compound 6g (3-amidobenzofuran) | HCT-116 | 5.20 | [9] |

| Tubulin Inhibitor | Compound 6g (3-amidobenzofuran) | HT-29 | 9.13 | [9] |

| CDK2 Inhibitor | Compound 9h (Benzofuran-piperazine hybrid) | Panc-1 | 0.94 | [7] |

| CDK2 Inhibitor | Compound 9h (Benzofuran-piperazine hybrid) | MCF-7 | 2.92 | [7] |

| CDK2 Inhibitor | Compound 9h (Benzofuran-piperazine hybrid) | A549 | 1.71 | [7] |

| LSD1 Inhibitor | Compound 17i | MCF-7 | 2.90 ± 0.32 | [10] |

| LSD1 Inhibitor | Compound 17i | MGC-803 | 5.85 ± 0.35 | [10] |

| LSD1 Inhibitor | Compound 17i | H460 | 2.06 ± 0.27 | [10] |

| Aurora B Kinase Inhibitor | Compound S6 | HeLa | Most sensitive | [11] |

| General Anticancer | Halogenated Benzofuran (Compound 1 ) | HL60 | 0.1 | [6] |

| General Anticancer | Benzofuran-2-carboxamide (50g ) | HCT-116 | 0.87 | [5] |

| General Anticancer | Benzofuran-2-carboxamide (50g ) | A549 | 0.57 | [5] |

Table 2: Enzyme Inhibition Data for Benzofuran Derivatives (IC50/Ki)

| Compound Class | Compound | Target Enzyme | IC50/Ki | Reference |

| Tubulin Inhibitor | Benzofuran-chalcone (3i ) | Tubulin Polymerization | 5.51 x 10⁻⁵ µM (IC₅₀) | [12] |

| Tubulin Inhibitor | Benzofuran-chalcone (3o ) | Tubulin Polymerization | 1.76 x 10⁻⁴ µM (IC₅₀) | [12] |

| CDK2 Inhibitor | Compound 9h (Benzofuran-piperazine hybrid) | CDK2 | 40.91 nM (IC₅₀) | [7] |

| CDK2 Inhibitor | Compound 11d (Benzofuran-piperazine hybrid) | CDK2 | 41.70 nM (IC₅₀) | [7] |

| CDK2 Inhibitor | Compound 11e (Benzofuran-piperazine hybrid) | CDK2 | 46.88 nM (IC₅₀) | [7] |

| CDK2 Inhibitor | Compound 13c (Benzofuran-piperazine hybrid) | CDK2 | 52.63 nM (IC₅₀) | [7] |

| LSD1 Inhibitor | Compound 17i | LSD1 | 0.065 µM (IC₅₀) | [10] |

Table 3: Pharmacokinetic Parameters of Selected Benzofuran Derivatives

| Compound | Animal Model | Key Pharmacokinetic Parameter(s) | Reference |

| 6-APB and 6-MAPB | Rat | Parent drugs are major targets in urine. | [13] |

| Abexinostat (PCI-24781) | In clinical trials | Phase II for B-cell lymphoma. | [14] |

| Vilazodone | Human | Half-life (t½) of reference preparation: 22.58 ± 3.948 hr. | [15] |

| General Observation | Preclinical Studies | Favorable physicochemical and pharmacokinetic properties, suggesting high bioavailability and minimal toxicity for some derivatives. | [16] |

Key Mechanisms of Action in Oncology

Benzofuran derivatives have been shown to target several critical pathways involved in cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division.[8] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[12][17] This interaction prevents the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis.

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Specific benzofuran derivatives have been developed as potent inhibitors of CDKs, particularly CDK2.[7] These inhibitors typically act as ATP-competitive binders, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of key substrates, such as the retinoblastoma protein (Rb). Inhibition of CDK2 leads to cell cycle arrest at the G1/S transition, ultimately suppressing cancer cell proliferation.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a histone demethylase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). Overexpression of LSD1 has been linked to various cancers. Benzofuran derivatives have been designed as potent and selective inhibitors of LSD1.[10] By blocking the catalytic activity of LSD1, these compounds can alter gene expression patterns, leading to the reactivation of tumor suppressor genes and the induction of cancer cell differentiation and apoptosis.

Experimental Protocols

The discovery and development of benzofuran-based drugs rely on a suite of standardized and robust experimental procedures. This section details key protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of 2-Arylbenzofuran Derivatives

A common and versatile method for the synthesis of 2-arylbenzofurans involves the condensation of a substituted salicylaldehyde with a 2-bromoacetophenone derivative.[8]

Protocol: One-Pot Synthesis of 2-(3',4',5'-Trimethoxybenzoyl)benzo[b]furans

-

Reaction Setup: To a solution of the appropriately substituted salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Addition of Reagent: Add 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (1.1 eq) to the mixture.

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan derivative.

In Vitro Biological Evaluation

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the benzofuran derivative (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer.

-

Compound Incubation: Incubate the tubulin with various concentrations of the benzofuran derivative or a control compound (e.g., colchicine) in a 96-well plate at 37°C.

-

Monitoring Polymerization: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The IC₅₀ for tubulin polymerization inhibition can be determined by plotting the rate of polymerization against the log of the compound concentration.[12]

Protocol: CDK2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of CDK2.

-

Reaction Setup: In a 96-well plate, combine the CDK2/Cyclin E enzyme, a peptide substrate (e.g., a fragment of Rb), and the benzofuran inhibitor at various concentrations in a kinase buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated peptide on a filter and measuring the incorporated radioactivity. For non-radiometric assays, such as those using fluorescence polarization or luminescence (e.g., ADP-Glo™), follow the manufacturer's protocol.

-

Data Analysis: Determine the percentage of inhibition for each compound concentration relative to a no-inhibitor control and calculate the IC₅₀ or Kᵢ value.

Conclusion and Future Perspectives

The benzofuran scaffold continues to be a highly fruitful area of research in drug discovery. The versatility of its chemistry allows for the generation of large libraries of diverse compounds, and its inherent biological activity has led to the identification of potent lead molecules against a range of therapeutic targets. The examples highlighted in this guide, particularly in the field of oncology, demonstrate the power of targeting key cellular pathways with rationally designed benzofuran derivatives. Future efforts will likely focus on optimizing the pharmacokinetic properties and in vivo efficacy of these promising compounds, with the ultimate goal of translating them into novel clinical therapies. The continued exploration of the vast chemical space around the benzofuran nucleus holds immense promise for addressing unmet medical needs.

References

- 1. Identifying the novel inhibitors of lysine-specific demethylase 1 (LSD1) combining pharmacophore-based and structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]